4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS: 948592-54-9, C₁₂H₁₆BClO₃) is a boronate ester derivative widely employed in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic electronics . Its molecular architecture features a phenol ring substituted with a chlorine atom at the para position and a pinacol boronate ester at the meta position, conferring stability and reactivity in catalytic applications .
Properties
IUPAC Name |
4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(15)5-6-10(9)14/h5-7,15H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZMRMZJCYVKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705160 | |
| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948592-54-9 | |
| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, are known to be used for the phosphitylation of alcohols and heteroatomic nucleophiles.
Mode of Action
The compound interacts with its targets through a process known as phosphitylation. This process involves the formation of useful glycosyl donors and ligands
Biochemical Pathways
It’s known that similar compounds are used as phosphitylation reagents to derivatize lignin samples for 31 p nmr analysis, which suggests that it may play a role in the modification of biochemical pathways involving these substances.
Result of Action
The compound’s use in the formation of useful glycosyl donors and ligands suggests that it may have a role in facilitating certain biochemical reactions.
Action Environment
It’s worth noting that the storage conditions for similar compounds recommend keeping them in a dark place, sealed, and at room temperature, suggesting that light, air, and temperature could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is often used as a reagent in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with boronic acids, leading to the formation of biaryl compounds. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the reactivity of the compound in the coupling process.
Cellular Effects
The effects of this compound on various cell types and cellular processes are still under investigation. Preliminary studies suggest that this compound can influence cell signaling pathways and gene expression. For instance, it has been observed to modulate the activity of certain kinases, which are enzymes that play a crucial role in signal transduction. Additionally, this compound may affect cellular metabolism by altering the expression of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl groups in proteins and enzymes, leading to enzyme inhibition or activation. This compound has been shown to inhibit certain proteases by binding to their active sites, thereby preventing substrate cleavage. Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that it remains stable under neutral pH and ambient temperature but can degrade under acidic or basic conditions. Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse outcomes such as organ toxicity and behavioral changes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for its biotransformation. The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels. These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by its chemical properties, such as lipophilicity and molecular size. These factors determine its distribution within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications play a role in directing this compound to its appropriate subcellular compartments, ensuring its proper function within the cell.
Biological Activity
4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C12H16BClO3
- CAS Number : 948592-54-9
- Molecular Weight : 248.62 g/mol
- Purity : ≥95%
- Appearance : Typically a solid at room temperature.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is believed to act through:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular processes.
- Modulation of Protein Interactions : It can alter protein-protein interactions critical for cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported for related compounds against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 4–8 |
| Mycobacterium tuberculosis | 0.5–1.0 |
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specific mechanisms include:
- Cell Cycle Arrest : Induction of cell cycle arrest at the G1/S phase.
- Apoptotic Pathways Activation : Activation of caspases leading to programmed cell death.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of phenolic compounds related to this compound. The results indicated significant activity against resistant bacterial strains with an emphasis on the importance of the boron moiety in enhancing bioactivity .
Study 2: Anticancer Potential
In vitro studies demonstrated that the compound could inhibit the proliferation of various cancer cell lines. Notably, it showed a half-maximal inhibitory concentration (IC50) in the low micromolar range against breast cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound. Research suggests that related compounds exhibit moderate absorption and bioavailability with a favorable safety profile at therapeutic doses .
| Parameter | Value |
|---|---|
| Cmax (mg/mL) | 592 ± 62 |
| Half-life (h) | 26.2 ± 0.9 |
| Clearance (L/h/kg) | 1.5 ± 0.3 |
| Oral Bioavailability (%) | 40.7 |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is structurally analogous to other aryl boronate esters, differing primarily in substituent positions and functional groups. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Notes:
- Thermal Stability: 4-(Pinacol boronate)phenol (CAS: 269409-70-3) exhibits a higher melting point (112–117°C) due to symmetrical substitution, whereas chloro-substituted derivatives lack reported melting points, possibly due to oily consistency .
Reactivity in Cross-Coupling Reactions
Aryl boronate esters are pivotal in Suzuki-Miyaura reactions. Key findings include:
- Yield and Efficiency : The target compound is synthesized in 90% yield via pinacol esterification of 2-chloro-5-(hydroxymethyl)phenylboronic acid, demonstrating high efficiency .
- Electronic Effects : The meta-positioned boronate ester in the target compound may reduce steric hindrance compared to ortho-substituted analogs (e.g., 2-chloro derivatives), enhancing reactivity with aryl halides .
- Comparative Reactivity : In , intramolecular cross-coupling of a biphenyl boronate ester achieved full conversion under Pd catalysis, highlighting the role of substituent positioning in reaction outcomes.
Q & A
Q. What are the established synthetic routes for 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a method involves reacting an iodinated phenolic precursor with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of triethylamine and a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) in 1,4-dioxane. The reaction requires inert conditions and dropwise addition of the boron reagent to minimize side reactions . Alternative routes may involve Suzuki-Miyaura coupling or direct boronation of halogenated phenolic derivatives .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the aromatic substitution pattern and boronate ester integrity. For example, the phenolic -OH proton appears as a singlet (~5 ppm), while the dioxaborolane methyl groups resonate at ~1.3 ppm .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for refining crystal structures, particularly for verifying the spatial arrangement of the chlorine and boronate groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
Q. What are its primary applications in organic synthesis?
The compound serves as a versatile intermediate in:
- Cross-Coupling Reactions : Suzuki-Miyaura couplings to form biaryl structures, leveraging the boronate group’s reactivity with aryl halides .
- Functional Group Transformations : The phenolic -OH can be derivatized (e.g., alkylation, acylation) to modify solubility or reactivity .
Advanced Research Questions
Q. How does steric hindrance from the tetramethyl dioxaborolane group influence its reactivity in cross-coupling reactions?
The bulky 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group reduces reaction rates in sterically demanding couplings (e.g., with ortho-substituted aryl halides). Computational studies (DFT) can model transition states to predict regioselectivity. Experimentally, kinetic monitoring under varying temperatures and catalysts (e.g., Pd(PPh) vs. SPhos-ligated Pd) provides insights into steric effects .
Q. What strategies resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings involving this compound?
Yield discrepancies often arise from:
- Oxygen Sensitivity : Trace moisture or oxygen degrades the boronate ester. Rigorous inert conditions (e.g., Schlenk techniques) improve reproducibility .
- Catalyst Selection : Screen ligands (e.g., SPhos, XPhos) and Pd sources to optimize electronic and steric compatibility with specific substrates. A table of optimized conditions is recommended:
| Substrate | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 2-Bromopyridine | Pd(OAc)/SPhos | 85 | |
| 4-Iodonitrobenzene | PdCl(dppf) | 72 |
Q. How can computational methods predict its electronic properties for material science applications?
Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict charge transport behavior. For instance, the electron-withdrawing chlorine and boronate groups lower LUMO levels, enhancing electron-accepting capacity in organic semiconductors. Comparative studies with analogs (e.g., fluorinated or methylated derivatives) validate computational models .
Q. What advanced analytical techniques quantify its phenolic -OH interactions in complex matrices?
- P NMR after Phosphitylation : React with 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane to convert -OH groups into phosphitylated derivatives. Integration of P signals quantifies free phenolic groups and detects condensed phases in lignin-like systems .
- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics with metal ions or biomolecules, providing insights into hydrogen-bonding interactions.
Q. How is it utilized in synthesizing polymers for optoelectronic devices?
The boronate group enables Suzuki polycondensation with dihalogenated monomers to form conjugated polymers. For example, coupling with 9,10-dibromoanthracene yields polymers with high hole mobility for organic light-emitting diodes (OLEDs). Reaction conditions (e.g., solvent polarity, catalyst loading) critically impact molecular weight and polydispersity .
Q. What protocols ensure stability during storage and handling?
Q. How does its regioselectivity compare to analogs in electrophilic aromatic substitution (EAS)?
The chlorine atom directs EAS to the para position relative to the boronate group. Competitive experiments with bromine or nitration agents show >90% para selectivity. Kinetic isotope effects (KIE) and Hammett plots further elucidate directing group synergies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
